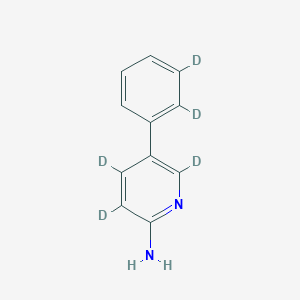
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine is a deuterated derivative of pyridine, a heterocyclic aromatic organic compound. The presence of deuterium atoms, which are isotopes of hydrogen, makes this compound particularly interesting for various scientific applications, including studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is coupled with deuterated arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction conditions often include heating the mixture to facilitate the coupling process.
Industrial Production Methods
Industrial production of deuterated compounds like 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine may involve large-scale Suzuki cross-coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity deuterated reagents and catalysts is crucial to achieve the desired isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2-pyridinamine: A non-deuterated analogue with similar chemical properties but different isotopic composition.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic amine with a different structural framework and biological activity.
Uniqueness
The uniqueness of 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine lies in its deuterium atoms, which provide distinct advantages in scientific research. Deuterium’s higher mass compared to hydrogen can lead to differences in reaction rates and metabolic pathways, making deuterated compounds valuable tools in various fields of study.
Eigenschaften
Molekularformel |
C11H10N2 |
|---|---|
Molekulargewicht |
175.24 g/mol |
IUPAC-Name |
3,4,6-trideuterio-5-(2,3-dideuteriophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i2D,4D,6D,7D,8D |
InChI-Schlüssel |
OAPVIBHQRYFYSE-VFXJYWSDSA-N |
Isomerische SMILES |
[2H]C1=CC=CC(=C1[2H])C2=C(N=C(C(=C2[2H])[2H])N)[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















